molecular formula C18H20N4O2S B10992162 N-{4-[2-(dimethylamino)ethoxy]phenyl}-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide

N-{4-[2-(dimethylamino)ethoxy]phenyl}-3-(thiophen-3-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B10992162
M. Wt: 356.4 g/mol
InChI Key: KISWZRFTJYSONH-UHFFFAOYSA-N
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Description

N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}-5-(THIOPHEN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a thiophene group, and a dimethylaminoethoxyphenyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}-5-(THIOPHEN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}-5-(THIOPHEN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene group can yield thiophene sulfoxide or sulfone derivatives.

Scientific Research Applications

N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}-5-(THIOPHEN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}-5-(THIOPHEN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-{4-[2-(DIMETHYLAMINO)ETHOXY]PHENYL}-5-(THIOPHEN-3-YL)-1H-PYRAZOLE-3-CARBOXAMIDE lies in its combination of a pyrazole ring and a thiophene group, which imparts distinct electronic and steric properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4 g/mol

IUPAC Name

N-[4-[2-(dimethylamino)ethoxy]phenyl]-3-thiophen-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H20N4O2S/c1-22(2)8-9-24-15-5-3-14(4-6-15)19-18(23)17-11-16(20-21-17)13-7-10-25-12-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,23)(H,20,21)

InChI Key

KISWZRFTJYSONH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CSC=C3

Origin of Product

United States

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